molecular formula C9H7ClFN3 B1426673 5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole CAS No. 1338692-62-8

5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole

Cat. No. B1426673
CAS RN: 1338692-62-8
M. Wt: 211.62 g/mol
InChI Key: GIKDZAHOGPQLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole, also known as CMF-T, is a small molecule compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that contains both aryl and alkyl groups, and it has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Molecular Interaction Studies

Research into 1,2,4-triazole derivatives, including compounds structurally related to 5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole, has provided significant insights into their potential applications, particularly in understanding molecular interactions. For instance, Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives to study their crystal structures, revealing various intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π interactions. This research, supported by Hirshfeld surface analysis and quantum mechanical calculations, offers a deeper understanding of the structural characteristics and interaction potential of triazole compounds, which could be instrumental in designing new molecules with desired properties (Shukla et al., 2014).

Synthesis and Structural Analysis

Another area of application involves the synthesis and structural characterization of triazole compounds. Kariuki, Abdel-Wahab, and El‐Hiti (2021) reported on the synthesis of isostructural compounds featuring the triazole ring, highlighting their methodological approaches and structural outcomes. This research contributes to the development of novel triazole-based compounds with potential applications in various fields, including material science and drug development (Kariuki et al., 2021).

Chemical Modification and Biological Activity

The triazole ring serves as a core structure for further chemical modifications, leading to the creation of compounds with significant biological activities. Rezki et al. (2017) explored the synthesis of 1,2,3-triazole derivatives with fluorinated moieties and lipophilic side chains, assessing their antimicrobial potency against various bacterial and fungal strains. This study underscores the versatility of triazole compounds in generating biologically active agents with potential therapeutic applications (Rezki et al., 2017).

Antimicrobial and Anticancer Properties

The structural diversity of 1,2,4-triazole derivatives allows for the exploration of their antimicrobial and anticancer properties. Holla et al. (2001) synthesized a series of triazolo[3,4-b]-1,3,4-thiadiazines with 2,4-dichloro-5-fluorophenyl moieties, demonstrating significant antibacterial and anticancer activities. This research highlights the potential of triazole-based compounds in developing new treatments for infectious diseases and cancer (Holla et al., 2001).

properties

IUPAC Name

5-(chloromethyl)-1-(3-fluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-5-9-6-12-13-14(9)8-3-1-2-7(11)4-8/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKDZAHOGPQLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=CN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 2
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.